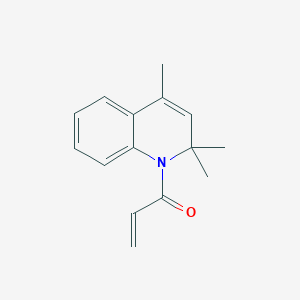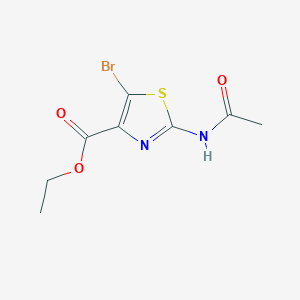
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- is an organic compound with the molecular formula C15H15ClO3 It is a derivative of propanol, where the hydroxyl group is substituted with phenoxy and chlorophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)-2-propanol with phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the phenoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is achieved through distillation and recrystallization techniques .
化学反応の分析
Types of Reactions
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The phenoxy and chlorophenoxy groups play a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
- 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol
- 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
Uniqueness
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
112718-82-8 |
|---|---|
分子式 |
C15H15ClO3 |
分子量 |
278.73 g/mol |
IUPAC名 |
1-(4-chlorophenoxy)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H15ClO3/c16-12-6-8-15(9-7-12)19-11-13(17)10-18-14-4-2-1-3-5-14/h1-9,13,17H,10-11H2 |
InChIキー |
WLLWXNMBWOEZMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)



![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)



![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)



